![molecular formula C20H16F4N4S B2391856 4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847407-21-0](/img/structure/B2391856.png)

4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

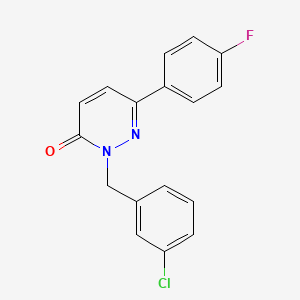

The compound contains several functional groups including a fluorophenyl group, a trifluoromethylphenyl group, and an imidazopyridine group. These groups are common in many pharmaceutical compounds due to their unique physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar groups often have distinctive physical–chemical properties due to the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen

Fluoride Anion Transport

- Compound : Meso-3,5-bis(trifluoromethyl)phenyl picket calix4pyrrole

- Details : This compound exhibits excellent fluoride anion transport activity across artificial lipid bilayers. It has an EC50 value of 2.15 μM (measured at 450 s in EYPC vesicles) and displays high selectivity for fluoride ions over chloride ions. The mechanism behind this selectivity involves the formation of a sandwich-type π-anion-π interaction complex .

Fungicidal Activity

- Details : The trifluoromethyl-substituted pyridine derivative (2,3,5-DCTF) demonstrates higher fungicidal activity compared to chlorine and other derivatives. This finding highlights its potential as an effective agent in controlling fungal infections .

Trifluoromethyl Radical Precursor

- Details : Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, can also serve as a trifluoromethyl radical precursor. It forms electron donor–acceptor complexes with arylthiolate anions, enabling novel synthetic pathways .

Alkene Hydromethylation

- Details : A radical approach allows for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. When paired with a Matteson–CH₂–homologation, this protocol enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications in pharmaceuticals. The demand for compounds with trifluoromethylpyridine groups has been increasing steadily, indicating a promising future for these types of compounds .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N4S/c21-14-6-4-12(5-7-14)18-17-16(25-11-26-17)8-9-28(18)19(29)27-15-3-1-2-13(10-15)20(22,23)24/h1-7,10-11,18H,8-9H2,(H,25,26)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPCOEIITXRPMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)